Electrical Resistivity: WF6-Derived CVD Tungsten Films vs. W(CO)₆-Derived Films
WF₆-based CVD via H₂ reduction produces α-phase tungsten films with as-deposited resistivity of 8.1–14.7 μΩ·cm, whereas W(CO)₆ thermal decomposition yields metastable β-W films with resistivity >1000 μΩ·cm unless post-annealed at 900 °C to achieve ~19 μΩ·cm [1][2]. The as-deposited resistivity difference exceeds two orders of magnitude, a critical factor for semiconductor interconnect applications requiring low-resistance metallization without additional thermal budget.
| Evidence Dimension | As-deposited tungsten film electrical resistivity |
|---|---|
| Target Compound Data | 8.1–14.7 μΩ·cm (α-W phase) |
| Comparator Or Baseline | W(CO)₆: >1000 μΩ·cm as-deposited (β-W phase); 19 μΩ·cm after 900 °C vacuum anneal |
| Quantified Difference | WF₆ film resistivity is <1.5% of W(CO)₆ as-deposited value; >68× lower |
| Conditions | WF₆: H₂ reduction CVD at 490 °C, 200 Torr, H₂/WF₆ ratio 5–40; W(CO)₆: thermal decomposition at <400 °C, atmospheric pressure |
Why This Matters
WF₆ enables as-deposited low-resistivity tungsten metallization without high-temperature post-annealing, preserving thermal budget in advanced semiconductor device fabrication.
- [1] Kim, Y.T. et al. Growth characteristics and electrical resistivity of chemical vapor-deposited tungsten film. Thin Solid Films, 2000, 369, 107-112. View Source
- [2] Kaplan, D. et al. Tungsten chemical vapor deposition using tungsten hexacarbonyl: microstructure of as-deposited and annealed films. Thin Solid Films, 2000, 370, 114-121. View Source
